dimethyl 5-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}isophthalate
Overview
Description
Dimethyl 5-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}isophthalate is a complex organic compound notable for its unique structural characteristics, which include an isophthalate backbone substituted with a chlorophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
To synthesize dimethyl 5-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}isophthalate, the process typically involves several key steps:
Esterification: : Starting with 5-aminoisophthalic acid, the compound undergoes esterification with methanol in the presence of a strong acid catalyst to form dimethyl 5-aminoisophthalate.
Acylation: : This intermediate is then subjected to acylation with 2-(4-chlorophenoxy)-2-methylpropanoyl chloride under basic conditions, facilitating the formation of the final product.
Industrial Production Methods:
In an industrial setting, the synthesis may be scaled up using flow chemistry techniques to enhance reaction efficiency and product yield. Automation and continuous processing could further optimize these synthetic routes.
Chemical Reactions Analysis
Dimethyl 5-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}isophthalate engages in several types of reactions:
Types of Reactions:
Oxidation: : The compound can be oxidized using strong oxidizing agents, forming various oxidation products depending on the conditions.
Substitution: : Nucleophilic substitution reactions are possible, particularly on the chlorophenoxy group.
Hydrolysis: : The ester and amide groups are susceptible to hydrolysis under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate, chromium trioxide.
Substitution: : Sodium hydroxide, potassium tert-butoxide.
Hydrolysis: : Dilute hydrochloric acid, sodium hydroxide.
Major Products:
Oxidation: : Oxidized derivatives including carboxylic acids.
Substitution: : Varied substituted isophthalates.
Hydrolysis: : Corresponding carboxylic acids and amines.
Scientific Research Applications
Dimethyl 5-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}isophthalate finds applications in several fields:
Chemistry:
As a reagent in organic synthesis for the creation of complex molecules.
Biology:
Used in the development of biochemical assays and as a potential pharmacophore in drug design.
Medicine:
Explored for its potential therapeutic properties, including as an anti-inflammatory or antimicrobial agent.
Industry:
Employed in the synthesis of advanced polymers and materials due to its functional groups' versatility.
Mechanism of Action
The compound's biological activity is influenced by its interactions with specific molecular targets:
Molecular Targets and Pathways:
Enzymes: : It may inhibit or activate certain enzymes, impacting metabolic pathways.
Receptors: : Could interact with cellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Dimethyl 5-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}isophthalate
Dimethyl 5-{[2-(4-fluorophenoxy)-2-methylpropanoyl]amino}isophthalate
Comparison:
What sets dimethyl 5-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}isophthalate apart from its counterparts is its specific chlorophenoxy group, which can influence its reactivity and biological activity. This difference could lead to variations in pharmacokinetics and pharmacodynamics, rendering it unique for specific applications.
Properties
IUPAC Name |
dimethyl 5-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO6/c1-20(2,28-16-7-5-14(21)6-8-16)19(25)22-15-10-12(17(23)26-3)9-13(11-15)18(24)27-4/h5-11H,1-4H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIVXYUZGUATEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC)OC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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